molecular formula C18H26N2O3S B7073379 N-[4-oxo-4-(2-thiophen-2-ylmorpholin-4-yl)butan-2-yl]cyclopentanecarboxamide

N-[4-oxo-4-(2-thiophen-2-ylmorpholin-4-yl)butan-2-yl]cyclopentanecarboxamide

Cat. No.: B7073379
M. Wt: 350.5 g/mol
InChI Key: HNCWDDZCPIMMPB-UHFFFAOYSA-N
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Description

N-[4-oxo-4-(2-thiophen-2-ylmorpholin-4-yl)butan-2-yl]cyclopentanecarboxamide is a complex organic compound that features a morpholine ring substituted with a thiophene group, a cyclopentanecarboxamide moiety, and a butanone linkage

Properties

IUPAC Name

N-[4-oxo-4-(2-thiophen-2-ylmorpholin-4-yl)butan-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-13(19-18(22)14-5-2-3-6-14)11-17(21)20-8-9-23-15(12-20)16-7-4-10-24-16/h4,7,10,13-15H,2-3,5-6,8-9,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCWDDZCPIMMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCOC(C1)C2=CC=CS2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-oxo-4-(2-thiophen-2-ylmorpholin-4-yl)butan-2-yl]cyclopentanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the morpholine derivative, which is then functionalized with a thiophene group. The key steps include:

    Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable thiophene derivative under acidic conditions.

    Attachment of the butanone linkage: This involves the reaction of the morpholine derivative with a butanone precursor, often using a base such as sodium hydride.

    Cyclopentanecarboxamide formation: The final step involves the reaction of the intermediate with cyclopentanecarboxylic acid or its derivatives under dehydrating conditions, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-oxo-4-(2-thiophen-2-ylmorpholin-4-yl)butan-2-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-[4-oxo-4-(2-thiophen-2-ylmorpholin-4-yl)butan-2-yl]cyclopentanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[4-oxo-4-(2-thiophen-2-ylmorpholin-4-yl)butan-2-yl]cyclopentanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiophene and morpholine moieties are key to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-oxo-4-(2-thiophen-2-ylmorpholin-4-yl)butan-2-yl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of cyclopentane.

    N-[4-oxo-4-(2-thiophen-2-ylmorpholin-4-yl)butan-2-yl]benzenecarboxamide: Similar structure but with a benzene ring instead of cyclopentane.

Uniqueness

N-[4-oxo-4-(2-thiophen-2-ylmorpholin-4-yl)butan-2-yl]cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine and thiophene moieties provide a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.

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